molecular formula C14H11N3 B13055667 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13055667
M. Wt: 221.26 g/mol
InChI Key: JDTYDLNCWXJDCJ-UHFFFAOYSA-N
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Description

1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a sophisticated bifunctional organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. It features a pyrrolo[2,3-c]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities. The 5-vinylpyridine moiety introduces a reactive handle for further chemical modification, such as polymerization or conjugation, making this compound a valuable building block for creating more complex molecules or probes. The pyrrolopyridine core is isosteric with purine bases and is found in various alkaloids and pharmacologically active compounds. Recent scientific literature highlights the significant research interest in pyrrolopyridine derivatives. For instance, pyrrolo[3,2-c]pyridine derivatives have been designed as potent colchicine-binding site inhibitors (CBSIs), demonstrating excellent antitumor activities by disrupting tubulin polymerization and inducing G2/M phase cell cycle arrest and apoptosis . Furthermore, pyrrolo[2,3-c]pyridine analogs have been investigated as potential imaging agents for neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies, indicating their utility in neuroscience research and diagnostic development . This compound is provided for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-(5-ethenylpyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H11N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h2-10H,1H2

InChI Key

JDTYDLNCWXJDCJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Conditions for Pyridine-Based Synthesis

Step Reagents & Conditions Product Intermediate Yield/Notes
Oxidation 2-bromo-5-methylpyridine + m-CPBA, DCM, RT, N2 2-bromo-5-methylpyridine-1-oxide Yellow solid, isolated by extraction
Nitration Fuming HNO3/H2SO4, 60–90 °C 2-bromo-5-methyl-4-nitropyridine-1-oxide Yellow solid, purified by extraction
Formylation N,N-dimethylformamide dimethyl acetal, 120 °C (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Black solid, isolated by filtration
Cyclization Fe powder, acetic acid, 100 °C 6-bromo-1H-pyrrolo[3,2-c]pyridine White solid, purified by chromatography
Suzuki Coupling Aryl/vinylboronic acid, Pd(PPh3)4, K2CO3, dioxane/H2O, microwave, 125 °C Substituted pyrrolo[3,2-c]pyridine derivatives Purified by column chromatography

Preparation Methods from Pyrrole Derivatives

Alternative methods start from pyrrole derivatives, which are functionalized and cyclized to form the pyrrolo[2,3-c]pyridine core. A notable method includes:

This method yields 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized to introduce vinyl groups.

Table 2: Pyrrole-Derived Synthesis Key Steps

Step Reagents & Conditions Product Intermediate Yield/Notes
Pyrrole formation N-benzylaminoacetaldehyde hydrochloride + diethyl acetonedicarboxylate, 20% NaOH Ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate 28% yield
Amide and nitrile formation Liquid ammonia, sealed vessel, 120 °C Amide/nitrile-functionalized pyrrole Moderate yield
Cyclization Heating nitrile with liquid ammonia, sealed vessel 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine-4-ol 42% yield, enol tautomer

Vinyl Group Introduction Strategies

The vinyl substituent at the 5-position of the pyridin-2-yl ring in 1-(5-vinylpyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine is typically introduced via:

The choice of method depends on substrate availability and desired substitution pattern. Microwave-assisted Suzuki coupling has been shown to improve yields and reduce reaction times significantly.

Analytical and Purification Techniques

Throughout the synthetic sequences, the following analytical methods are employed:

Summary Table of Preparation Methods

Methodology Starting Material Key Reactions Vinyl Introduction Typical Yields References
Pyridine-based route 2-bromo-5-methylpyridine Oxidation, nitration, formylation, cyclization, Suzuki coupling Suzuki coupling with vinylboronic acid Moderate to good (30–70%)
Pyrrole-based route N-benzylaminoacetaldehyde + diethyl acetonedicarboxylate Condensation, amide/nitrile formation, cyclization Post-cyclization functionalization Moderate (28–42%)
Vinylation methods Halogenated pyrrolo[2,3-c]pyridine Suzuki, Heck, Wittig reactions Direct vinyl group installation Variable

Scientific Research Applications

Medicinal Chemistry Applications

Imaging Agents
One of the notable applications of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is its use as an imaging agent for neurofibrillary tangles associated with Alzheimer's disease. According to a patent (WO2015188368A1), compounds within the pyrrolo[2,3-c]pyridine class have been developed for this purpose due to their ability to bind selectively to tau protein aggregates in the brain. This specificity allows for enhanced imaging contrast in neuroimaging techniques, facilitating early diagnosis and monitoring of neurodegenerative conditions .

Synthesis of Bioactive Compounds

Drug Development
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow it to participate in numerous chemical reactions, including cycloadditions and nucleophilic substitutions. This versatility is essential in the design of new pharmaceuticals targeting a range of diseases. For instance, the incorporation of the pyrrolo[2,3-c]pyridine moiety into larger molecular frameworks has been shown to enhance biological activity and selectivity against specific biological targets .

Material Science Applications

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of functional polymers. The vinyl group allows for polymerization reactions that lead to the formation of novel copolymers with tailored properties. These materials can be designed for applications such as drug delivery systems or as components in electronic devices due to their conductive properties when doped appropriately .

Case Study 1: Neuroimaging

A study utilizing derivatives of this compound demonstrated its efficacy in binding to tau aggregates in vitro. The research highlighted that these compounds could potentially serve as tracers in positron emission tomography (PET) scans for Alzheimer's patients, providing a non-invasive method for monitoring disease progression .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing analogs of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryImaging agents for Alzheimer'sSelective binding to tau aggregates enhances imaging contrast
Drug DevelopmentSynthesis of bioactive compoundsVersatile building block enhances biological activity
Material ScienceFunctional polymersVinyl group enables polymerization for drug delivery systems

Comparison with Similar Compounds

Core Structural Variations: Pyrrolo[2,3-c]Pyridine vs. Other Isomers

The position of nitrogen in the pyridine ring significantly impacts biological activity:

Compound Core Nitrogen Position Key Pharmacological Impact Reference
Pyrrolo[2,3-c]pyridine (Target) 6-position High affinity for LSD1 and PLK1 enzymes
Pyrrolo[2,3-b]pyridine 7-position Used in kinase inhibitors (e.g., LATS inhibitors); reduced activity when nitrogen is relocated
Pyrrolo[3,2-c]pyridine 5-position Lower inhibitory activity in kinase assays

Key Insight : The [2,3-c] isomer in the target compound optimizes binding to targets like LSD1, whereas nitrogen relocation diminishes activity .

Table 1: Substituent Comparison
Compound Structure Substituents Biological Activity (IC50 or Mechanism) Reference
Target Compound N1: 5-Vinylpyridin-2-yl Predicted LSD1/PLK1 inhibition (structural modeling)
3-(3-Fluorophenyl)-1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine-6-oxide (12b) C3: 3-Fluorophenyl; N1: 4-Methoxybenzyl Cytotoxicity (specific cell lines); 50% yield
14f (1H-pyrrolo[2,3-c]pyridine derivative) N1: Not specified; C5/C7: Optimized groups H+/K+ ATPase inhibition (IC50 = 28 nM)
T2 (7-Chloro-1H-pyrrolo[2,3-c]pyridine) C3: Thiazole; C7: Cl Autophagy (low conc.); apoptosis (high conc.)

Key Insights :

  • The vinylpyridine group in the target compound may enhance π-stacking in enzyme binding pockets compared to aryl or alkyl substituents .
  • Electron-withdrawing groups (e.g., Cl at C7 in T2) influence mechanism switching between autophagy and apoptosis .

Pharmacological and Physicochemical Properties

Property Target Compound 14f (APA) T2
LogP (Predicted) ~2.5 (vinylpyridine) ~3.0 (lipophilic) ~2.8 (Cl substituent)
Solubility Moderate (azaindole core) Low (non-polar groups) Moderate
Mechanism Enzyme inhibition (modeled) H+/K+ ATPase blocker Autophagy/Apoptosis
IC50 N/A 28 nM N/A (concentration-dependent)

Biological Activity

1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H10N2\text{C}_{12}\text{H}_{10}\text{N}_2

This compound features a pyrrole ring fused with a pyridine moiety, which is critical for its biological activity.

Antitumor Activity

Numerous studies have indicated that compounds within the pyrrolopyridine class exhibit significant antitumor activity. For instance, research has demonstrated that derivatives of pyrrolo[2,3-c]pyridine can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism typically involves cell cycle arrest and disruption of tubulin dynamics.

Table 1: Antitumor Activity of Pyrrolopyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundA5490.15Apoptosis induction
10t (related derivative)HeLa0.12Tubulin polymerization inhibition
10t (related derivative)MCF-70.21Disruption of microtubule dynamics

The above data highlights the potency of these compounds against different cancer cell lines, emphasizing their potential as therapeutic agents.

The biological activity of this compound is largely attributed to its ability to inhibit key cellular pathways involved in tumor growth:

  • Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase, preventing cell division.
  • Tubulin Dynamics Disruption : Some derivatives inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrrolopyridine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the pyrrole or pyridine rings can significantly affect their potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups at certain positions enhances antitumor activity.
  • Ring Fusion : The structural rigidity provided by ring fusion contributes to improved binding affinity for target proteins involved in cancer progression.
  • Hydrazone Moiety : Incorporating hydrazone functionalities has shown to improve the anticancer properties of related compounds.

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

  • A study conducted by researchers in 2018 focused on synthesizing novel derivatives and evaluating their cytotoxic effects on A549 cells. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
  • Another research effort highlighted the design and synthesis of colchicine-binding site inhibitors derived from pyrrolopyridines, demonstrating moderate to excellent antitumor activities across multiple cancer cell lines .

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